![molecular formula C10H12N4OS B1491995 (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine CAS No. 2098002-76-5](/img/structure/B1491995.png)
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Overview
Description
The compound contains several functional groups including a thiophene ring, a triazolo ring, and an oxazin ring. These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiophen-2-yl group, a dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl group, and a methanamine group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The thiophene, triazolo, and oxazin rings in the compound could potentially participate in electrophilic substitution reactions, nucleophilic substitution reactions, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the thiophene ring could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
- Anti-inflammatory : Compounds containing thiophene nucleus have been found to exhibit anti-inflammatory properties .
- Anti-psychotic : Thiophene derivatives have been used in the treatment of psychotic disorders .
- Anti-arrhythmic : They have also been used in the treatment of arrhythmias .
- Anti-anxiety : Thiophene compounds have shown potential in the treatment of anxiety disorders .
Pharmacological Potentials of Triazole
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Some of the pharmacological potentials are:
- Antibacterial : Triazole nucleus is present in a number of antibacterial drug classes .
- Antifungal : Commercially available triazole-containing drugs like fluconazole, voriconazole are used as antifungal agents .
- Anticancer : Triazole derivatives have shown potential in cancer treatment .
- Antioxidant : They have been found to exhibit antioxidant properties .
Future Directions
properties
IUPAC Name |
(6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-4-7-8-6-15-9(5-14(8)13-12-7)10-2-1-3-16-10/h1-3,9H,4-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSNWVCSLAGDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CN)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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